molecular formula C17H17F2N3O B14925260 4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14925260
M. Wt: 317.33 g/mol
InChI Key: PNPHCBXMIPIXFN-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether is a synthetic organic compound characterized by its unique pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether is unique due to its specific structural features, such as the difluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17F2N3O

Molecular Weight

317.33 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H17F2N3O/c1-4-22-17-15(10(2)21-22)12(16(18)19)9-13(20-17)11-7-5-6-8-14(11)23-3/h5-9,16H,4H2,1-3H3

InChI Key

PNPHCBXMIPIXFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3OC)C(F)F

Origin of Product

United States

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